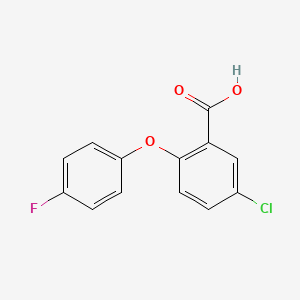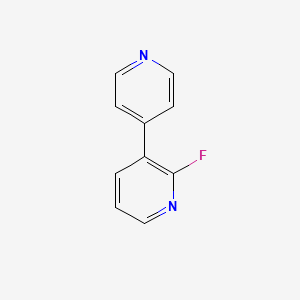
2-Fluoro-3-(pyridin-4-yl)pyridine
Descripción general
Descripción
2-Fluoro-3-(pyridin-4-yl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of a fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. Fluoropyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-3-(pyridin-4-yl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence these properties, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in the compound could potentially influence these aspects, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-3-(pyridin-4-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound acts as a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the molecule. For instance, it has been observed that fluorinated pyridines, including this compound, can interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by forming stable complexes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to interact with cell surface receptors and intracellular signaling molecules, leading to changes in downstream signaling pathways . This can result in altered gene expression profiles and metabolic fluxes, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in the compound enhances its binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions . This can lead to the inhibition of specific enzymes, such as kinases and phosphatases, which play critical roles in cell signaling and metabolic pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular functions, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in detoxification processes . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The localization of the compound can influence its activity and function, as it can interact with different sets of biomolecules in each compartment, leading to distinct cellular outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(pyridin-4-yl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® as a fluorinating agent to prepare substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of fluoropyridines often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield fluorinated pyridines . This method is advantageous due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(pyridin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be displaced by nucleophiles, leading to the formation of substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group in precursor compounds can lead to the formation of amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide are commonly used.
Oxidation: Oxidizing agents like acetic anhydride can be employed.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
N-Oxides: Formed through oxidation reactions.
Amino Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different substitution patterns.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position, affecting its chemical properties.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-(pyridin-4-yl)pyridine is unique due to the specific positioning of the fluorine atom and the pyridin-4-yl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity and binding properties are required .
Propiedades
IUPAC Name |
2-fluoro-3-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWRQVPLMUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
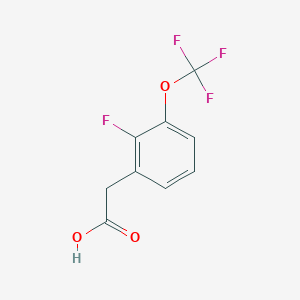

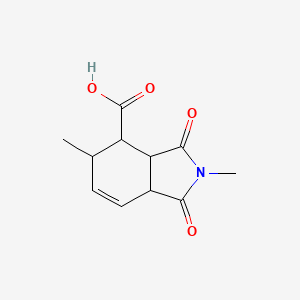


![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
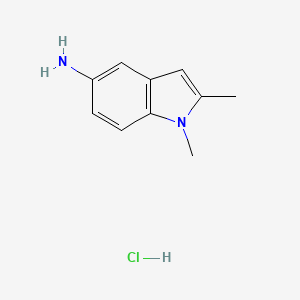
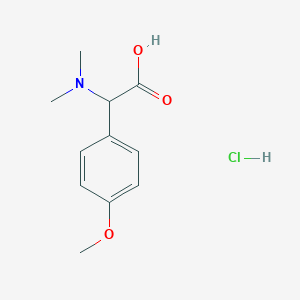

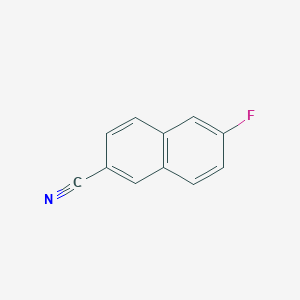

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)
